1-Benzyl-3-(2-bromophenyl)thiourea
Description
Properties
IUPAC Name |
1-benzyl-3-(2-bromophenyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2S/c15-12-8-4-5-9-13(12)17-14(18)16-10-11-6-2-1-3-7-11/h1-9H,10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZXBVYUWLITMKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=S)NC2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Benzyl-3-(2-bromophenyl)thiourea can be achieved through several methods. One common approach involves the reaction of benzylamine with 2-bromobenzoyl isothiocyanate under mild conditions . The reaction typically proceeds in a solvent such as tetrahydrofuran (THF) at room temperature, yielding the desired thiourea derivative after purification.
Industrial production methods may involve the use of more scalable and efficient processes, such as the reaction of benzyl isothiocyanate with 2-bromoaniline in the presence of a suitable catalyst . These methods are designed to optimize yield and purity while minimizing the use of hazardous reagents and conditions.
Chemical Reactions Analysis
1-Benzyl-3-(2-bromophenyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to a thiol or amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions . The major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Benzyl-3-(2-bromophenyl)thiourea has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-Benzyl-3-(2-bromophenyl)thiourea involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes . For example, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Key Observations :
- Bromophenyl derivatives : The bromine atom in this compound may enhance interactions with hydrophobic protein pockets, though direct biological data is lacking. A related triazole-containing bromophenyl thiourea shows anticancer activity (IC₅₀ = 15 µM) .
- Methoxy vs. bromine : Methoxy groups improve solubility but may reduce membrane penetration compared to bromine .
Computational Insights
DFT studies on 1-Benzyl-3-(2-furoyl)thiourea reveal:
Q & A
Q. What are the optimized synthetic routes for 1-Benzyl-3-(2-bromophenyl)thiourea, and how are purification methods validated?
The compound is synthesized via a two-step protocol: (1) Reaction of benzyl chloride with potassium isothiocyanate to generate benzyl isothiocyanate, followed by (2) condensation with 2-bromoaniline in acetone under basic conditions (e.g., Cs₂CO₃). Reaction completion is monitored via TLC, and purification involves recrystallization from methanol/dichloroethane mixtures to achieve >98% purity. Yield optimization requires controlled stoichiometry (1:1 molar ratio of reagents) and reflux conditions (60°C, 2–3 hours) .
Q. Which spectroscopic and analytical techniques are essential for characterizing this thiourea derivative?
- IR spectroscopy : Confirms the presence of C=S (1250–1275 cm⁻¹) and N-H stretches (3200–3350 cm⁻¹).
- NMR : ¹H NMR reveals aromatic proton environments (δ 7.2–7.8 ppm for bromophenyl) and benzyl CH₂ (δ 4.6–4.8 ppm). ¹³C NMR identifies thiocarbonyl (C=S, δ ~180 ppm).
- Mass spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 335.1 for C₁₄H₁₂BrN₂S).
- X-ray crystallography : Resolves intramolecular H-bonding (N-H⋯S/O) and halogen-dependent packing .
Q. How does the 2-bromo substituent influence the compound’s basic reactivity and solubility?
The electron-withdrawing bromine at the ortho position reduces solubility in polar solvents (e.g., water) due to increased hydrophobicity. Reactivity in nucleophilic substitution (e.g., Suzuki coupling) is enhanced at the bromine site, enabling functionalization for downstream applications. Solubility in DMSO or DMF (>50 mg/mL) is preferred for biological assays .
Advanced Research Questions
Q. What computational strategies (e.g., DFT) elucidate electronic properties and reactive sites?
Density Functional Theory (B3LYP/6-311++G(d,p)) optimizes geometry and calculates:
- HOMO-LUMO gaps : Predicts charge transfer (e.g., HOMO localized on thiourea core, LUMO on bromophenyl).
- NBO analysis : Identifies hyperconjugative interactions (e.g., LP(S) → σ*(N-H), stabilization energy ~20 kcal/mol).
- TD-DFT : Simulates UV-Vis spectra (λₘₐₐ ~280 nm in methanol), correlating with experimental data .
Q. How do crystallographic studies resolve structural ambiguities and intermolecular interactions?
Single-crystal X-ray diffraction reveals:
- Bond lengths : C=S (1.68 Å), C-Br (1.89 Å), and intramolecular N-H⋯O (2.02 Å).
- Packing motifs : Halogen-π interactions (Br⋯C₆H₅, 3.4 Å) and layered stacking due to quasi-aromatic pseudo-rings.
- Thermal ellipsoids : Confirm planarity of the thiourea core, critical for metal coordination .
Q. What methodologies assess biological activity, and how are structure-activity relationships (SAR) derived?
- Antimicrobial assays : Broth microdilution (MIC values against S. aureus: 8–16 µg/mL).
- SAR strategies : Compare bromo-substituted analogs (e.g., 3-bromo vs. 2-bromo) to correlate substituent position with efficacy.
- Molecular docking : Targets enzymes (e.g., cytochrome P450) to predict binding affinities (ΔG ~-9.2 kcal/mol) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
